6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
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Overview
Description
The compound is a derivative of naphthyl and pyrimidinecarboxylic acid. Naphthyl compounds are often used in the synthesis of various pharmaceuticals and organic materials due to their stable aromatic structure . Pyrimidine is a basic structure in DNA and RNA, and its derivatives have various biological activities .
Molecular Structure Analysis
The molecular structure would consist of a naphthyl group, a pyrimidine ring, and a carboxylic acid group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Naphthyl and pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, naphthyl and pyrimidine derivatives are crystalline solids at room temperature. They may have varying solubilities in water and organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis for Antimicrobial Agents : Pyrimidine derivatives, including those related to 6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid, have been synthesized for studying their antimicrobial activity. These compounds were created through a series of heterocyclization reactions (Eissa, 2008).
Crystal Structure and Luminescence : A study on the crystal structure and spectral-luminescent properties of a Tetrahydroindole derivative with a Barbituric Acid Fragment shows insights into the structural and luminescent characteristics of related compounds (Bukvetskii, Andina, & Mirochnik, 2019).
NMR Study of Atropisomers : Research on the NMR spectra of atropisomers of pyrimidines related to this chemical provides insights into their conformations, highlighting the importance of NMR studies in understanding the structural aspects of these compounds (Kurtev et al., 1985).
Biological Applications
Retinoidal Activity Study : Some pyrimidine-carboxylic acids, including derivatives of the compound , were synthesized and evaluated for their retinoidal activities. This study highlights the role these compounds could play in the development of retinoid nuclear receptor ligands (Ohta et al., 2000).
Antimicrobial Activity of Pyrimidine Derivatives : A comparative study of microwave and conventional synthesis of pyrimidines and their pharmacological activity emphasizes the antimicrobial properties of these compounds (Shilpa et al., 2012).
Antiviral Properties : Novel compounds related to the subject chemical were synthesized and tested as inhibitors of HIV-1, showcasing the potential antiviral applications of these derivatives (Mai et al., 1997).
Other Notable Applications
Antibacterial Activities : Studies on pyrano[2,3-d]pyrimidine and related derivatives have shown promising antibacterial activities, indicating the potential of these compounds in the development of new antibiotics (El-Agrody et al., 2000).
Synthesis of Benz[de]anthracene Derivatives : Research on the synthesis of benz[de]anthracene derivatives from related compounds provides insights into the synthesis methods and potential applications in organic chemistry (Rahman, Vuano, & Rodriguez, 1972).
Synthesis and Reactions of Biginelli-Compounds : Investigating various reactions of tetrahydropyrimidine derivatives opens new avenues for the synthesis and application of these compounds in chemical reactions (Kappe & Roschger, 1989).
Antiviral Agents Synthesis and Activity : The synthesis and biological activity assessment of pyrido and pyrimido derivatives as antiviral agents highlight the potential use of these compounds in the development of new antiviral drugs (Nasr & Gineinah, 2002).
Mechanism of Action
Target of Action
Similar compounds such as n-1-naphthylphthalamic acid (npa) have been shown to interact with auxin transporters, specifically the pin-formed (pin) transporters .
Mode of Action
Npa, a similar compound, has been found to directly associate with and inhibit pin auxin transporters . This inhibition affects the polar auxin transport, which is crucial for plant growth and development .
Biochemical Pathways
Npa’s inhibition of pin auxin transporters affects the auxin pathway . Auxin plays essential roles in modulating plant growth and development by regulating cell expansion, division, and differentiation . Interference with the auxin pathway affects multiple growth and patterning processes in plants .
Result of Action
The inhibition of auxin transport by similar compounds like npa can lead to changes in plant growth and development, including effects on cell expansion, division, and differentiation .
Action Environment
For example, heavy metals in the environment can induce oxidative stress in plants, disrupting crucial morphological and biochemical processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14(19)13-8-12(16-15(20)17-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8,12H,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKSQCXDJUBCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C=C(NC(=O)N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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